Carbetamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

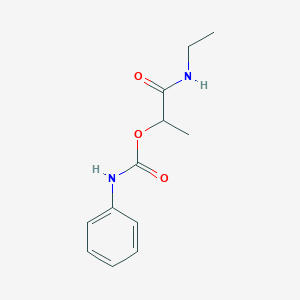

[1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRQXHFXNZFDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021847 | |

| Record name | Legurame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16118-45-9, 16118-49-3 | |

| Record name | Lactamide, N-ethyl-, carbanilate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Legurame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Re-evaluating a Classic Herbicide for Modern Weed Management Challenges

Carbetamide, a selective carbanilate herbicide, has a long-standing history in weed management, particularly for the control of grass weeds in broadleaf crops.[1][2] Initially introduced for its efficacy in crops like lucerne and clovers, its application has evolved, and it is now a critical tool in managing herbicide resistance in winter pulses and oilseed rape.[1] This guide provides a comprehensive technical overview of this compound's primary research applications, delving into its molecular mechanism, spectrum of activity, and the robust methodologies required for its scientific evaluation. As herbicide resistance continues to threaten global food security, a deeper understanding of established chemistries like this compound is paramount for developing sustainable and effective integrated weed management (IWM) strategies.

The Molecular Mechanism of Action: A Disruption of Cellular Division

This compound is classified as a Group 23 herbicide (HRAC) and functions as a mitosis inhibitor.[1][3] Its primary mode of action is the disruption of microtubule polymerization, a critical process for cell division in plants.[4][5]

Interference with Microtubule Dynamics

Microtubules are dynamic protein filaments composed of α- and β-tubulin subunits.[1][5] During mitosis, they form the spindle apparatus, which is responsible for the precise segregation of chromosomes into daughter cells. Carbamate herbicides, including this compound, alter the organization of these spindle microtubules.[4] Instead of a single, bipolar spindle, this compound induces the formation of multiple spindles, leading to chaotic chromosome movement to numerous poles.[4] This results in the formation of multiple, often incomplete, nuclei within a single cell and abnormal cell wall formation.[4]

While the precise binding site of this compound on tubulin is not as definitively characterized as some other microtubule-targeting agents, molecular docking studies with similar carbamate fungicides suggest a putative binding site on β-tubulin.[6][7] This binding interferes with the normal process of tubulin polymerization and depolymerization, leading to a loss of microtubule structure and function.[8] The ultimate consequence is the cessation of cell division, primarily in the meristematic tissues of roots and shoots, which halts plant growth.[9]

Spectrum of Herbicidal Activity and Crop Selectivity

This compound is primarily effective against annual grasses and a select number of broadleaf weeds.[2] Its selectivity in many broadleaf crops, particularly legumes, makes it a valuable tool for post-emergence weed control.[10]

Target Weed Species

Key grass weeds controlled by this compound include:

-

Black-grass (Alopecurus myosuroides)[2]

-

Ryegrasses (Lolium spp.)[2]

-

Meadow grasses (Poa spp.)[2]

-

Wild oats (Avena fatua)

Broadleaf weeds controlled or suppressed by this compound include:

-

Common chickweed (Stellaria media)[2]

-

Speedwells (Veronica spp.)[2]

-

Red dead-nettle (Lamium purpureum)[2]

-

Mayweeds (Matricaria spp.)[2]

Crop Safety and Selectivity

This compound is registered for use in a variety of crops, including:

The selectivity of this compound in these crops is primarily due to differential metabolism. Tolerant crops can more rapidly metabolize the herbicide into non-toxic compounds compared to susceptible weed species.

Primary Research Applications and Methodologies

The primary research applications of this compound in weed science focus on evaluating its efficacy, understanding and managing resistance, assessing crop safety, and determining its environmental fate.

Efficacy and Dose-Response Bioassays

A fundamental research application is the determination of this compound's efficacy against target weed species through dose-response bioassays. These experiments are critical for establishing effective application rates and understanding the level of susceptibility within a weed population.

Table 1: Efficacy of this compound on Key Grass Weeds (Illustrative Data)

| Weed Species | Growth Stage at Application | This compound Rate (g a.i./ha) | Control (%) | Reference |

| Alopecurus myosuroides | 2-3 leaves | 1500 | 85-95 | [11][12] |

| Lolium rigidum | Pre-emergence | 1000 | >90 | [13] |

| Avena fatua | 1-2 leaves | 2000 | 80-90 | N/A |

Note: The efficacy data presented are illustrative and can vary based on environmental conditions, soil type, and weed biotype.

Herbicide Resistance Assessment

The emergence of herbicide-resistant weeds necessitates robust resistance testing protocols. Research applications in this area involve screening weed populations for resistance to this compound and determining the underlying resistance mechanisms.

Crop Phytotoxicity Evaluation

Assessing the potential for crop injury is a critical aspect of this compound research, especially when evaluating new crop varieties or tank-mix partners. Phytotoxicity studies are designed to determine the margin of safety at and above recommended application rates.

Symptoms of this compound phytotoxicity in sensitive non-target broadleaf plants can include stunting, chlorosis (yellowing), and malformed growth.[14][15]

Environmental Fate and Ecotoxicology

Understanding the behavior of this compound in the environment is crucial for assessing its ecological impact. Research in this area focuses on its persistence in soil and water, its degradation pathways, and its toxicity to non-target organisms.

This compound has a relatively short half-life in soil, with a typical DT₅₀ of around 12.4 days under aerobic conditions.[2] It is subject to microbial degradation, and repeated applications can sometimes lead to enhanced biodegradation, reducing its residual activity.[1]

Table 2: Ecotoxicological Data for this compound

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | LC50 | 10 - 100 | [9][16][17][18][19] |

| Chironomus riparius (Midge Larva) | 48 hours | EC50 | >100 | [2][20] |

Detailed Experimental Protocols

The following protocols provide a framework for conducting key research applications with this compound. These should be adapted based on specific research objectives and available resources.

Protocol for Greenhouse Dose-Response Bioassay

This protocol is designed to determine the dose of this compound required to reduce weed growth by 50% (GR₅₀) or cause 50% mortality (ED₅₀).

-

Plant Material: Collect seeds of the target weed species from the field or a susceptible standard population.

-

Potting and Growth Conditions: Sow 5-10 seeds in 10 cm diameter pots filled with a standard greenhouse potting mix. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the 1-2 leaf stage. Grow plants in a greenhouse with controlled temperature (e.g., 20/15°C day/night) and a 16-hour photoperiod.

-

Herbicide Application: Prepare a stock solution of a commercial formulation of this compound. From this, create a series of dilutions to achieve a range of at least 7-8 doses, including an untreated control. The dose range should bracket the expected GR₅₀/ED₅₀ value. Apply the herbicide to plants at the 2-3 leaf stage using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

-

Assessment: 21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.

-

Data Analysis: Express the dry weight of each replicate as a percentage of the mean dry weight of the untreated control. Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to estimate the GR₅₀ or ED₅₀ value.[21][22]

Protocol for Soil Residue Analysis by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound residues in soil.

-

Sample Preparation: Collect soil samples from the field and air-dry them at room temperature. Sieve the soil through a 2 mm mesh to remove stones and plant debris.

-

Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 hour. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile. Combine the supernatants.[23]

-

Clean-up (if necessary): For soils with high organic matter, a solid-phase extraction (SPE) clean-up step may be required. Pass the combined supernatant through a C18 SPE cartridge. Elute the this compound with methanol.

-

Analysis: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., 1 mL of 50:50 acetonitrile:water). Analyze the sample using a High-Performance Liquid Chromatography system coupled to a tandem Mass Spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source in positive ion mode.[10][24][25]

-

Quantification: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into extracts from untreated soil. Quantify the this compound in the samples by comparing the peak area to the calibration curve.

Resistance Management and Future Research Directions

The development of herbicide resistance is a significant threat to the long-term utility of this compound.[24][25][26][27][28][29] Research into resistance management strategies is crucial. This includes monitoring for shifts in weed population sensitivity, understanding the mechanisms of resistance, and promoting the use of this compound in diverse rotations with other herbicide modes of action.[1][30]

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and tubulin to better understand the potential for target-site resistance.

-

Investigating the role of non-target-site resistance mechanisms, such as enhanced metabolism, in this compound-resistant weed populations.

-

Optimizing the use of this compound in combination with other herbicides and cultural weed control practices to delay the evolution of resistance.

-

Further characterizing the impact of this compound on soil microbial communities and their functions.[12][23][31]

Conclusion

This compound remains a valuable herbicide in modern weed science, particularly for the control of problematic grass weeds in broadleaf crops. Its unique mode of action as a mitosis inhibitor provides a much-needed tool for managing herbicide resistance. A thorough understanding of its herbicidal properties, coupled with rigorous scientific evaluation through standardized protocols, is essential for its continued effective and sustainable use. By integrating knowledge of its mechanism, efficacy, and environmental behavior, researchers and practitioners can optimize the role of this compound in integrated weed management systems for years to come.

References

- Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic Disrupter Herbicides. Weed Science, 39(3), 450-457.

-

WeedSmart. (2022). New herbicide helps pulse growers tackle resistant grass weeds. WeedSmart. [Link]

- Maltby, L., Blake, N., Brock, T. C., & Van den Brink, P. J. (2009). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. Ecotoxicology, 18(8), 957-969.

-

AERU. (n.d.). This compound (Ref: RP 11561). University of Hertfordshire. [Link]

- Crovetto, G., Navalón, A., Ballesteros, O., Vílchez, J. L., García-Herruzo, F., & Rodríguez-Maroto, J. M. (2009). Mobility and fate of this compound in an agricultural soil. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 44(8), 764–771.

- Elmore, C. L. (n.d.). Cell Division Inhibitors. UC ANR.

- ADAMA. (n.d.). New uses of this compound.

- Matsumoto, K., Hosokawa, M., Kuroda, K., & Endo, G. (2009). Toxicity of Agricultural Chemicals in Daphnia magna. Osaka City Medical Journal, 55(2), 89-97.

- Elmore, C. L. (n.d.). Cell Division Inhibitors. UC ANR Portal.

- Olea, C., et al. (2009). Determination of this compound in water by micro liquid-liquid extraction followed by HPLC.

- O'Sullivan, J., & O'Donovan, J. T. (1980). Persistence and management of enhanced this compound biodegradation in soil. Canadian Journal of Plant Science, 60(3), 853-859.

- ENVIRONMENTAL. (n.d.). Daphnia magna LC50 48h.

- Encina, F., et al. (2017). Acute toxicity (LC50) of a pesticide (Carbendazim) on two native crustacean zooplankton species: Daphnia pulex Leydig, 1860 and Tumeodiaptomus diabolicus (Brehm, 1935) from northern Patagonian lakes (Chile).

- Silva, R., et al. (2019). Long-term Exposure of Daphnia Magna to Carbendazim: How It Affects Toxicity to Another Chemical or Mixture. Environmental Science and Pollution Research, 26(18), 18455-18465.

- Sarma, S. S. S., et al. (2016). Acute Sensitivity Comparison among Daphnia magna Straus, 1820 Daphnia pulex Leydig, 1860 and Simocephalus vetulus Müller, 1776. Journal of Environmental & Analytical Toxicology, 6(5), 1-6.

- Agilent Technologies. (2010).

- Gigant, B., et al. (2017). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. Scientific Reports, 8(1), 7275.

- Romero, D., et al. (2018). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance.

- Moss, S. R. (2019). Integrated control of Alopecurus myosuroides: Current strategies and further research requirements. Weed Research, 59(2), 81-91.

- UC IPM. (n.d.). Herbicide Phytotoxicity.

- BenchChem. (2025).

- Lewandowska, A., & Walorczyk, S. (2010). Carbendazim Residues in the Soil and Their Bioavailability to Plants in Four Successive Harvests. Polish Journal of Environmental Studies, 19(4), 757-761.

- Renton, M., & Diggle, A. (2022). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLOS ONE, 17(8), e0272212.

- Purdue University. (n.d.). Herbicide Mode of Action.

- Reinstorf, L., et al. (2021). A new sample preparation approach for the analysis of 98 current-use pesticides in soil and herbaceous vegetation using HPLC-MS/MS in combination with an acetonitrile-based extraction. Analytical and Bioanalytical Chemistry, 413(28), 7065-7078.

- WeedSmart. (2022). New herbicide helps pulse growers tackle resistant grass weeds.

- Davies, J., & Neve, P. (2017). Estimated ED50 values for glyphosate-selected and control Alopecurus myosuroides lines.

- ADAMA. (n.d.). New uses of this compound.

- Kumar, D., et al. (2018). Recent approaches for herbicide resistance management in weeds: A review. International Journal of Chemical Studies, 6(3), 113-120.

- Botta, M., et al. (2009). Molecular modeling approaches to study the binding mode on tubulin of microtubule destabilizing and stabilizing agents. Current Medicinal Chemistry, 16(11), 1305-1322.

- Tharayil-Santhakumar, N. (n.d.). Mechanism Of Herbicide Resistance In Weeds.

- Nitzsche, E., & Ulber, L. (2012). Comparison of different black-grass populations (Alopecurus myosuroides Huds.) in their susceptibility to herbicides. Journal of Plant Diseases and Protection, Special Issue XXI, 119-126.

- Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues.

- Singh, S., et al. (2018). Effect of Different Herbicides on Soil Microbial Population Dynamics in Rabi Maize (Zea mays L.). International Journal of Current Microbiology and Applied Sciences, Special Issue-7, 3751-3758.

- Strand, K. M., et al. (2010). Herbicidal effects on nontarget vegetation: investigating the limitations of current pesticide registration guidelines. Integrated Environmental Assessment and Management, 6(3), 467-475.

- Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Journal of Forestry Science, 42(1), 73-80.

- Im, I., et al. (2018). Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliarispopulations with three diagnostic bioassays. Planta Daninha, 36, e018174092.

- Kaloumenos, N. S., et al. (2013). Blackgrass (Alopecurus myosuroides Huds.)

- ONfloriculture. (2020). Aphicide Awareness: Reports of Phytotoxicity on Ornamentals.

- Kim, Y., et al. (2007). Biological and molecular responses of Chironomus riparius (Diptera, Chironomidae) to herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). Ecotoxicology and Environmental Safety, 67(3), 425-432.

- Busi, R., Neve, P., & Powles, S. B. (2013). Evolved polygenic herbicide resistance in Lolium rigidum by low-dose herbicide selection within standing genetic variation.

- University of California Agriculture and Natural Resources. (n.d.). Herbicide Bioassay Study Guide.

- Drew, J., et al. (2007). Herbicide use, productivity, and nitrogen fixation in field pea (Pisum sativum). Australian Journal of Agricultural Research, 58(11), 1056-1064.

- ResearchGate. (n.d.).

- Bio-statsquid. (n.d.).

- INCHEM. (n.d.). Methods of residue analysis.

- ADAS. (n.d.). Herbicide resistance in Alopecurus myosuroides: the value of routine testing of seed samples.

Sources

- 1. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ref: RP 11561) [sitem.herts.ac.uk]

- 3. scribd.com [scribd.com]

- 4. Mitotic Disrupter Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 5. my.ucanr.edu [my.ucanr.edu]

- 6. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 9. trjfas.org [trjfas.org]

- 10. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2019232569A1 - New uses of this compound - Google Patents [patents.google.com]

- 14. Herbicide Phytotoxicity / Home and Landscape / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 15. onfloriculture.com [onfloriculture.com]

- 16. i-repository.net [i-repository.net]

- 17. ENVIRONMENTAL [oasis-lmc.org]

- 18. researchgate.net [researchgate.net]

- 19. Long-term exposure of Daphnia magna to carbendazim: how it affects toxicity to another chemical or mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibited Mitotic Entry is the Cause of Growth Inhibition by Cinmethylin | Weed Science | Cambridge Core [cambridge.org]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. agilent.com [agilent.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. weedsmart.org.au [weedsmart.org.au]

- 30. cabidigitallibrary.org [cabidigitallibrary.org]

- 31. Blackgrass (Alopecurus myosuroides Huds.) Multiple Resistance to ACCase- and ALS-Inhibitors and Its Competition with Winter Wheat [mdpi.com]

Technical Guide: Carbetamide Degradation Dynamics and Metabolite Profiling in Soil Matrices

Executive Summary

This technical guide provides a comprehensive analysis of the environmental fate of Carbetamide (R-1-(ethylcarbamoyl)ethyl phenylcarbamate), a selective herbicide widely used in pulse and oilseed crops. Designed for researchers and drug development professionals, this document moves beyond basic regulatory data to explore the mechanistic pathways of degradation , the phenomenon of enhanced biodegradation in adapted soils, and high-resolution analytical protocols for metabolite profiling.

Key insights include the identification of aniline and N-ethyl lactamide as primary hydrolytic cleavage products and the critical impact of microbial adaptation, which can reduce soil half-life (

Chemical Architecture and Stability Profile

This compound belongs to the phenylcarbamate class.[1][2] Its stability is governed by the susceptibility of the carbamate ester linkage to hydrolytic cleavage, a process significantly accelerated by microbial amidases in soil environments.

Physicochemical Core

-

IUPAC Name: (2R)-1-(ethylamino)-1-oxopropan-2-yl N-phenylcarbamate[3]

-

Molecular Formula:

[3] -

Solubility: High water solubility (~3.5 g/L at 20°C), implying moderate mobility in soil pore water and potential for leaching if not rapidly degraded.

-

Chirality: The active substance is the (R)-isomer. Stereoselectivity in degradation has been observed, with microbial enzymes often showing preference for specific enantiomers.

Biotic and Abiotic Degradation Pathways

The degradation of this compound in soil is predominantly biotic , driven by soil bacteria (e.g., Pseudomonas, Achromobacter spp.). Abiotic hydrolysis is slow at neutral pH but accelerates under alkaline conditions.

Primary Hydrolysis Pathway

The rate-limiting step is the enzymatic hydrolysis of the central carbamate ester bond. This cleavage yields three distinct moieties:

-

Aniline (Phenylamine): The aromatic amine fragment.

-

Carbon Dioxide (

): Derived from the carbonyl carbon. -

N-Ethyl Lactamide: The aliphatic side chain (derived from lactic acid).

Secondary Metabolic Fates

-

Aniline Mineralization: Aniline is transient in aerobic soils. It undergoes rapid hydroxylation to catechol (1,2-dihydroxybenzene), followed by ortho- or meta-cleavage of the benzene ring, ultimately entering the TCA cycle as acetyl-CoA and succinate.

-

Side-Chain Degradation: N-ethyl lactamide hydrolyzes further to lactic acid and ethylamine , both of which are readily mineralized by ubiquitous soil heterotrophs.

The "Enhanced Biodegradation" Phenomenon

A critical variable in this compound kinetics is soil history . Repeated application exerts a selective pressure on the soil microbiome, enriching populations of carbamate-degrading bacteria.[4]

-

Naïve Soils:

days. -

Adapted Soils:

can drop to -

Implication: Efficacy loss in agricultural settings (weed control failure) and altered residue profiles in environmental impact assessments.

Visualization: Degradation Pathway

Figure 1: Mechanistic degradation pathway of this compound in aerobic soil environments.[5]

Experimental Protocols: Isolation and Analysis

To accurately profile this compound and its polar metabolites (aniline, N-ethyl lactamide), a rigorous extraction and detection workflow is required. The following protocol utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS , offering superior sensitivity over older GC-MS methods which require derivatization for polar metabolites.

Soil Incubation & Sampling

-

Soil Preparation: Sieve fresh field soil (2 mm) and adjust moisture to 40% Maximum Water Holding Capacity (MWHC).

-

Treatment: Fortify soil with this compound (analytical standard) at 1.0 mg/kg dry weight.

-

Incubation: Maintain at 20°C ± 2°C in the dark (aerobic conditions).

-

Sampling: Collect aliquots at T=0, 1, 3, 7, 14, 28, and 56 days. Freeze immediately at -20°C to arrest microbial activity.

Analytical Workflow (LC-MS/MS)

| Step | Procedure | Rationale (Causality) |

| 1. Extraction | Weigh 10g soil. Add 10mL Acetonitrile (ACN) + 1% Acetic Acid. Vortex 1 min. Add QuEChERS salt kit ( | Acidified ACN stabilizes the carbamate ester. Salts induce phase separation, partitioning water into the solid phase and analytes into ACN. |

| 2. Clean-up | Transfer supernatant to dSPE tube (PSA + C18). Vortex and centrifuge. | PSA removes organic acids (humic substances) that cause ion suppression. C18 removes lipids/waxes. |

| 3. Reconstitution | Evaporate aliquot to dryness under | Solvent exchange prepares the sample for Reverse Phase LC, matching the initial mobile phase conditions. |

| 4. LC Separation | Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm. Gradient: Water (0.1% FA) vs. MeOH (0.1% FA). | C18 provides retention for the moderately non-polar parent and adequate separation for the more polar aniline. |

| 5. MS Detection | Triple Quadrupole (QqQ). ESI Positive Mode. MRM transitions: This compound (237 -> 118), Aniline (94 -> 77). | MRM (Multiple Reaction Monitoring) ensures high specificity and sensitivity, filtering out soil matrix noise. |

Visualization: Analytical Workflow

Figure 2: Optimized QuEChERS-LC-MS/MS workflow for this compound residue analysis.

Environmental Kinetics and Data Interpretation

Understanding the kinetics is vital for predicting environmental persistence. The degradation typically follows First-Order Kinetics (

Summary of Kinetic Parameters ( )

| Soil Condition | Mechanism of Variation | |

| Standard Agricultural Soil | 23 – 44 | Limited initial population of degrading microorganisms. |

| Adapted Soil (History of Use) | 5 – 10 | "Enhanced Biodegradation" due to upregulated microbial amidases. |

| Sterile Soil | > 100 | Confirms degradation is primarily biotic; hydrolysis is slow abiotically. |

| Anaerobic Conditions | > 60 | Lack of oxidative pathways slows down ring cleavage of metabolites. |

Data Interpretation Note: When reviewing field data, a rapid decline in

References

-

Claassen, N., & Walker, A. (1977). The decomposition of the herbicide this compound in soil. Pesticide Science. (Context: Foundational kinetics in varying soil types).

-

Hole, S.J., & Powles, S.B. (1997). Persistence and management of enhanced this compound biodegradation in soil. Weed Research. (Context: Defines the "enhanced biodegradation" phenomenon and DT50 shifts).

-

Papadopoulou-Mourkidou, E. (1999). Automated determination of phenylcarbamate herbicides in environmental waters by on-line trace enrichment and reversed-phase liquid chromatography-diode array detection. Journal of Chromatography A. (Context: Analytical methodologies for phenylcarbamates).

-

University of Hertfordshire. (2025). This compound (Ref: RP 11561) - PPDB: Pesticide Properties DataBase.[3] (Context: Physicochemical properties and regulatory endpoints).

-

Kaufman, D.D., & Kearney, P.C. (1965).[6] Microbial degradation of isopropyl-N-3-chlorophenylcarbamate and 2-chloroethyl-N-3-chlorophenylcarbamate. Applied Microbiology. (Context: Establishes the general degradation pathway for phenylcarbamates to aniline derivatives).

Sources

- 1. WO2019232569A1 - New uses of this compound - Google Patents [patents.google.com]

- 2. Automated determination of phenylcarbamate herbicides in environmental waters by on-line trace enrichment and reversed-phase liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H16N2O3 | CID 152031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. weedsmart.org.au [weedsmart.org.au]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Carbetamide: A Technical Retrospective on a Microtubule-Inhibiting Herbicide

[1]

Executive Summary

Carbetamide (D-N-ethyllactamide carbanilate) represents a significant case study in the intersection of agrochemical efficacy and environmental toxicology. Historically utilized as a selective pre- and post-emergence herbicide for the control of grasses and broad-leaved weeds in crops like oilseed rape and legumes, its regulatory approval in the EU and UK expired in late 2022.

This guide provides a comprehensive technical analysis of this compound for researchers and drug development professionals. It focuses on its mechanism of action (microtubule inhibition), which shares pharmacological parallels with antimitotic cancer therapies, and analyzes the physicochemical properties that led to its environmental persistence and subsequent withdrawal—specifically, the leaching of toxicologically relevant metabolites into groundwater.

Chemical & Physicochemical Profile

This compound is a phenylcarbamate herbicide.[1] Its high water solubility and low lipophilicity significantly influenced its environmental fate, facilitating rapid transport through soil matrices into groundwater aquifers.

Table 1: Physicochemical Properties

| Property | Value | Context |

| IUPAC Name | (2R)-1-(ethylamino)-1-oxopropan-2-yl phenylcarbamate | Stereoisomerism: (R)-isomer is active.[1] |

| CAS Number | 16118-49-3 | |

| Molecular Formula | C₁₂H₁₆N₂O₃ | MW: 236.27 g/mol |

| Water Solubility | 3,270 mg/L (at 20°C, pH 7) | High. Primary driver for leaching potential.[1] |

| LogP (Octanol/Water) | 1.78 (at 20°C, pH 7) | Low. Indicates low bioaccumulation but high mobility.[1] |

| Henry's Law Constant | 1.93 × 10⁻⁸ Pa m³ mol⁻¹ | Low. Non-volatile from water surfaces.[1] |

| Dissociation Constant (pKa) | ~13.6 (Calculated) | Remains neutral in environmental pH.[1] |

Mechanism of Action (MoA)

Microtubule Assembly Inhibition

This compound functions as a mitotic inhibitor .[1] Unlike auxin-mimic herbicides, it targets the cytoskeleton, specifically the polymerization of microtubules.

-

Target: Beta-tubulin subunit of the microtubule heterodimer.

-

Binding Site: Distinct from the Vinca alkaloid and Taxane binding sites. It binds to the phenylcarbamate binding site , which often overlaps with or allosterically influences the colchicine-binding domain.

-

Physiological Effect: The binding prevents the polymerization of tubulin into functional microtubules. This disrupts the formation of the mitotic spindle during the metaphase of cell division.

-

Outcome: Chromosomes cannot segregate; the cell arrests in mitosis, leading to "mitotic catastrophe" and subsequent cell death.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the cascade from application to cell death.

Caption: Figure 1. This compound mechanism of action leading to mitotic arrest.

Metabolism & Environmental Fate

The withdrawal of this compound was primarily driven by its environmental fate profile. Its high solubility (3.27 g/L) combined with moderate persistence led to the contamination of groundwater with toxicologically relevant metabolites .

Degradation Pathway

In soil and water, this compound undergoes hydrolysis mediated by microbial esterases and amidases.

-

Primary Hydrolysis: Cleavage of the carbamate ester linkage.

-

Metabolites Formed:

-

Aniline: The phenyl ring moiety. This is the critical metabolite of concern due to genotoxicity and carcinogenicity risks.

-

N-ethyl-lactamide: The aliphatic side chain (further degrades to lactic acid and ethylamine).[1]

-

CO₂: Released from the carbonyl carbon.

-

Visualization: Degradation & Leaching Risk

Caption: Figure 2. Degradation pathway highlighting the formation of Aniline and groundwater leaching risks.

Analytical Methodologies

For researchers monitoring residues or investigating similar carbamate compounds, the following protocol outlines the extraction and detection of this compound and its aniline metabolite from water/soil matrices.

Protocol: LC-MS/MS Determination in Water

Objective: Quantify this compound residues at trace levels (<0.1 µg/L).

Materials:

-

Solid Phase Extraction (SPE) Cartridges (e.g., HLB - Hydrophilic-Lipophilic Balance).[1]

-

Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid.[1]

-

Internal Standard: this compound-d5 or Carbaryl-d7.[1]

Workflow:

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

Concentration:

-

Evaporate eluate to near dryness under nitrogen stream at 40°C.[1]

-

Reconstitute in 1 mL Acetonitrile:Water (20:80 v/v).

-

-

LC-MS/MS Analysis:

Regulatory & Toxicological Retrospective

The "Aniline" Problem

While this compound itself has moderate mammalian toxicity, its primary metabolite, aniline , is a Class 2 Carcinogen and a mutagen.

-

Groundwater Trigger: EU regulations set a limit of 0.1 µg/L for any pesticide or relevant metabolite in groundwater.

-

Failure Mode: Due to this compound's high solubility and the mobility of aniline, monitoring frequently detected levels exceeding this threshold.

-

Endocrine Disruption: While aniline is the primary driver, concerns regarding the endocrine-disrupting potential of phenylcarbamates (thyroid and reproductive toxicity) contributed to the non-renewal decision.

Lesson for Drug Development: High water solubility (LogP < 2) in an agricultural compound is a double-edged sword. It ensures good systemic uptake in plants but guarantees rapid leaching in soil. In drug design, this parallels the challenge of balancing bioavailability with off-target tissue accumulation (or in this case, environmental compartment accumulation).

References

-

University of Hertfordshire. (2023).[1] this compound (Ref: RP 11561) - PPDB: Pesticide Properties DataBase. [Link][1]

-

European Food Safety Authority (EFSA). (2011).[1] Conclusion on the peer review of the pesticide risk assessment of the active substance this compound. EFSA Journal.[1] [Link][1]

-

Barriuso, E., et al. (1997).[1] Mobility and fate of this compound in an agricultural soil. Pest Management Science.[1] [Link]

-

Health and Safety Executive (HSE). (2021). Withdrawal of Authorisation for Plant Protection Products containing this compound. [Link][1]

-

Jordan, M. A., & Wilson, L. (2004).[1] Microtubules as a target for anticancer drugs.[1] Nature Reviews Cancer.[1] [Link]

Sources

Methodological & Application

Application Notes & Protocols: Experimental Design for Evaluating Carbetamide Efficacy on Blackgrass (Alopecurus myosuroides)

Abstract

Blackgrass (Alopecurus myosuroides) represents a formidable challenge to agricultural productivity, particularly in winter cereals, due to its aggressive growth and widespread herbicide resistance. Carbetamide, a soil-acting carbamate herbicide, is a tool in the integrated management of this weed. Its efficacy, however, is subject to a complex interplay of environmental, biological, and agronomic factors. This document provides a comprehensive guide for researchers and agricultural scientists to design, execute, and interpret robust efficacy studies for this compound against blackgrass. The protocols herein are structured to ensure scientific validity, reproducibility, and the generation of actionable data for both product development and sustainable weed management strategies.

Section 1: Scientific Rationale and Core Principles

A successful experimental design is not merely a set of steps, but a logical framework built upon a deep understanding of the herbicide's mode of action and the target weed's biology. The primary goal is to isolate the effect of this compound from confounding variables.

Understanding this compound's Mechanism of Action

This compound is classified as a Group 23 (HRAC) / Group E (WSSA) herbicide. Its primary mechanism of action is the inhibition of mitosis (cell division).[1]

-

Uptake: It is a systemic herbicide absorbed predominantly by the roots of germinating seeds and emerging seedlings.[1][2][3]

-

Molecular Target: this compound disrupts the formation and function of microtubules.[1][4] Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

-

Physiological Effect: By binding to the tubulin protein, this compound prevents the polymerization of microtubules.[4] This arrests cell division, primarily in the meristematic tissues of roots and shoots, leading to a cessation of growth.[5][6] Consequently, affected seedlings may fail to emerge or, if they do, will exhibit severely stunted growth, pruned roots, and will typically die within a few weeks.[1][3]

The Target: Blackgrass Biology and Resistance

Alopecurus myosuroides is a winter annual grass weed. Its germination is favored by cool, moist conditions in autumn. A critical factor in any efficacy trial is the herbicide resistance status of the blackgrass population. Resistance can be broadly categorized as:

-

Target-Site Resistance (TSR): Mutations in the gene encoding the herbicide's target protein, preventing the herbicide from binding effectively.

-

Non-Target-Site Resistance (NTSR): Mechanisms that reduce the amount of active herbicide reaching the target site, most commonly through enhanced metabolic detoxification. This is a significant issue for many herbicide groups used against blackgrass.[7]

Therefore, characterizing the resistance profile of the test population is a prerequisite for interpreting efficacy data correctly.

Key Factors Influencing Field Performance

The transition from a controlled lab environment to the field introduces numerous variables that can impact this compound's performance. A robust experimental design must account for these.

-

Soil Moisture: Adequate moisture is critical. This compound must be in the soil solution to be available for root uptake.[8]

-

Soil Type: Soils with high organic matter or clay content can adsorb the herbicide, reducing its bioavailability.

-

Temperature: Soil temperature affects the rate of blackgrass germination and the rate of microbial degradation of this compound.[1][8]

-

Application Timing: As a pre-emergent herbicide, timing is crucial to target blackgrass during its most vulnerable germination and early seedling stages.[9]

Caption: Interacting factors that determine the field efficacy of this compound.

Section 2: Multi-Tiered Experimental Protocols

A comprehensive evaluation employs a tiered approach, moving from controlled, high-throughput lab assays to more complex but realistic greenhouse and field trials.

Tier 1: Laboratory Dose-Response Bioassay

This protocol provides a rapid and reproducible method to determine the intrinsic sensitivity of a blackgrass population to this compound, free from environmental variables. It is an excellent tool for screening for resistance.[10]

Protocol 2.1.1: Seed Germination and Seedling Growth Assay

Objective: To quantify the dose-dependent effect of this compound on blackgrass germination and early root/shoot development.

Materials:

-

Blackgrass seeds (from both a known susceptible standard population and the test population).

-

Analytical grade this compound.

-

90 mm Petri dishes with sterile filter paper (e.g., Whatman No. 1).

-

Growth chamber with controlled light and temperature.

-

Micropipettes, sterile conical tubes.

-

Acetone (or other suitable solvent).

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone.

-

Serial Dilutions: Create a series of working solutions by serial dilution to achieve final assay concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM). The solvent concentration should be kept constant across all treatments (and below 0.5% to avoid phytotoxicity). The '0' dose should be a solvent-only control.

-

Assay Setup:

-

Place two layers of sterile filter paper into each Petri dish.

-

Pipette 4 mL of the appropriate test solution onto the filter paper. Allow the solvent to evaporate completely in a fume hood.

-

Add 4 mL of sterile deionized water to each dish.

-

Place 25-30 blackgrass seeds evenly across the surface.

-

Seal each dish with parafilm to maintain humidity.

-

-

Incubation: Place the dishes in a growth chamber, randomized, with conditions conducive to blackgrass germination (e.g., 12°C/8°C day/night cycle with a 12-hour photoperiod).

-

Data Collection (14 Days After Treatment):

-

Count the number of germinated seeds (radicle emergence > 2mm).

-

Carefully remove 10 seedlings at random from each dish and measure the length of the longest root and the shoot.

-

-

Data Analysis: Calculate the germination percentage and mean root/shoot length for each concentration. Use a statistical program to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ (the concentration required to cause 50% reduction in growth) for both root and shoot length.

Table 1: Example Data & Analysis for Root Growth Inhibition

| This compound (µM) | Mean Root Length (mm) | % Inhibition (vs Control) |

| 0 (Control) | 42.5 | 0 |

| 0.1 | 41.3 | 2.8 |

| 1 | 35.7 | 16.0 |

| 10 | 20.9 | 50.8 |

| 100 | 5.2 | 87.8 |

| 1000 | 1.1 | 97.4 |

| Calculated GR₅₀ | ~9.8 µM |

Tier 2: Greenhouse Pot Study

This phase introduces soil into the experimental system, allowing for the evaluation of pre-emergence efficacy and the influence of soil-herbicide interactions.

Protocol 2.2.1: Pre-Emergence Efficacy in Soil

Objective: To determine the efficacy of different rates of a formulated this compound product on blackgrass emergence and biomass accumulation in a controlled greenhouse setting.

Materials:

-

9 cm diameter pots.

-

Standardized soil mix (e.g., sandy loam, characterized for pH and %OM).

-

Blackgrass seeds.

-

Commercial this compound formulation (e.g., water-dispersible granules).

-

Calibrated laboratory track sprayer.

-

Greenhouse with controlled temperature, light, and irrigation.

Procedure:

-

Pot Preparation: Fill pots with soil and gently firm to a uniform level, 1 cm from the rim.

-

Seeding: Sow 50 blackgrass seeds onto the soil surface of each pot and cover with 1-1.5 cm of additional soil. Lightly water the surface.

-

Experimental Design: Arrange pots in a randomized complete block design with 4-5 replications per treatment.

-

Herbicide Application: Apply this compound at a range of rates (e.g., 0, 0.25x, 0.5x, 1x, 2x the recommended field rate) using a track sprayer for uniform coverage. The '0x' rate is an untreated control.

-

Growth Conditions: Transfer pots to the greenhouse. Maintain optimal soil moisture through sub-irrigation or careful overhead watering to avoid disturbing the herbicide layer. Use a temperature regime that mimics autumn conditions (e.g., 16°C/10°C day/night).

-

Data Collection (28 Days After Treatment):

-

Count the number of emerged blackgrass seedlings in each pot.

-

Visually assess phytotoxicity on a 0-100% scale (0 = no effect, 100 = complete death).

-

Harvest all above-ground blackgrass biomass from each pot.

-

Dry the biomass at 60-70°C for 72 hours and record the dry weight.

-

-

Data Analysis: Calculate the percent reduction in emergence and biomass relative to the untreated control. Use ANOVA to test for significant differences between treatments. Calculate the ED₅₀ (the dose required for 50% reduction in biomass).

Caption: Standard workflow for a greenhouse pre-emergence herbicide efficacy trial.

Tier 3: Small-Plot Field Trials

This is the ultimate test of efficacy under real-world agronomic and environmental conditions.

Protocol 2.3.1: Field Efficacy and Crop Safety Trial

Objective: To evaluate the performance of this compound for blackgrass control and assess the safety to the crop (e.g., winter oilseed rape or winter wheat).

Materials:

-

Field site with a known, uniform blackgrass infestation.

-

Commercial this compound formulation.

-

Calibrated small-plot sprayer (e.g., CO₂-pressurized backpack or tractor-mounted).

-

Plot marking equipment.

-

Quadrats for plant counts (e.g., 0.25 m²).

Procedure:

-

Site Selection & Characterization: Select a uniform area of the field. Take soil samples to characterize soil type, pH, and organic matter content.

-

Experimental Design: Use a Randomized Complete Block Design (RCBD) with a minimum of 4 replications. Plot sizes should be practical for the equipment (e.g., 3m x 10m).

-

Treatments: Include an untreated control, this compound at the proposed label rate(s), and a relevant commercial standard for comparison.

-

Application: Apply treatments at the correct timing for pre-emergence control, according to best practice for the crop. Record all application parameters (date, weather, nozzle type, spray volume, etc.).

-

Assessments:

-

Efficacy: At 30, 60, and 120 days after treatment (DAT), conduct blackgrass counts within multiple fixed quadrats per plot.

-

Crop Safety: Visually assess crop phytotoxicity (e.g., stunting, chlorosis) at each efficacy timing on a percentage scale.

-

Yield: At crop maturity, harvest a defined area from the center of each plot and measure the grain yield, adjusting for moisture content.

-

-

Data Analysis: Use Analysis of Variance (ANOVA) to determine statistically significant differences among treatments for blackgrass density, crop injury, and yield. Use a means separation test (e.g., Tukey's HSD) to compare treatment means.

Table 2: Example Data Summary from a Field Trial (60 DAT)

| Treatment | Rate (kg a.i./ha) | Blackgrass Plants/m² | % Control | Crop Phytotoxicity (%) |

| Untreated Control | 0 | 285 | 0 | 0 |

| This compound | 1.5 | 68 | 76.1 | 5 |

| This compound | 2.1 | 43 | 84.9 | 8 |

| Commercial Standard | - | 51 | 82.1 | 5 |

Section 3: Scientific Integrity and Data Validation

The trustworthiness of any experimental result lies in its design. Every protocol must be a self-validating system.

-

Controls: An untreated control is non-negotiable. It provides the baseline against which all treatments are measured. A "commercial standard" control is also highly recommended in field trials to benchmark performance.

-

Replication: Replication accounts for inherent biological and environmental variability. A minimum of three, and preferably four or more, replications are required to provide statistical power.

-

Randomization: Random assignment of treatments to experimental units (pots, plots) is essential to prevent systematic bias from influencing the results.

-

Standardization: Adherence to established guidelines, such as those from the European and Mediterranean Plant Protection Organization (EPPO), ensures that trial methodologies are robust and comparable across different studies.

By following this structured, multi-tiered approach, researchers can generate high-quality, reliable data on the efficacy of this compound, contributing to the development of more effective and sustainable strategies for the control of blackgrass.

References

- This compound Herbicide: Effective Uses and Applic

- New herbicide helps pulse growers tackle resistant grass weeds.WeedSmart.

- Ultro® 900 WG herbicide.ADAMA.

- Herbicide Mode of Action.

- This compound | C12H16N2O3 | CID 152031.

- Effects of the herbicides trifluralin and this compound on nodulation and growth of legume seedlings.

- New approach to blackgrass control in OSR.Farmers Weekly.

- 'Don't mix propyzamide and this compound in OSR'.Farmers Weekly.

- Hit blackgrass now in oilseed rape crops.Farmers Weekly.

- Get black-grass growing for long-term control.The Scottish Farmer.

- New Study Reveals How Key Pre-emergence Herbicides Differ in Action Against Blackgrass.Rothamsted Research.

- Determination of plant resistance to carbamate herbicidal compounds inhibiting cell division and early growth by seed and plantlets bioassays.The Hebrew University of Jerusalem.

- Cytogenetic effect of herbicides on plant cells.PMC, NIH.

- Cell Division Inhibitors.University of California ANR.

Sources

- 1. adama.com [adama.com]

- 2. youtube.com [youtube.com]

- 3. weedsmart.org.au [weedsmart.org.au]

- 4. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. my.ucanr.edu [my.ucanr.edu]

- 7. gulfagriculture.com [gulfagriculture.com]

- 8. 'Don't mix propyzamide and this compound in OSR' - Farmers Weekly [fwi.co.uk]

- 9. New approach to blackgrass control in OSR - Farmers Weekly [fwi.co.uk]

- 10. cris.huji.ac.il [cris.huji.ac.il]

Application Notes and Protocols for the Selective Weed Control in Legume Crops Using Carbetamide

These comprehensive application notes provide a detailed guide for researchers, scientists, and professionals in drug development on the effective and selective use of the herbicide carbetamide for weed management in legume crops. This document integrates technical data with practical, field-proven insights to ensure both efficacy and crop safety.

Foundational Principles of this compound Herbicide

Chemical and Physical Properties

This compound is a selective systemic herbicide belonging to the carbamate chemical family. It is primarily absorbed by the roots and, to a lesser extent, the shoots of emerging weeds.[1][2] Its systemic nature allows for translocation within the plant, primarily to the growing points.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (2R)-1-(ethylamino)-1-oxopropan-2-yl N-phenylcarbamate |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Water Solubility | Highly soluble |

| Vapor Pressure | Relatively volatile |

| Mode of Action | Mitosis inhibitor (Group 23) |

Mechanism of Action

This compound exerts its herbicidal activity by inhibiting cell division, specifically by disrupting microtubule polymerization in the meristematic tissues of susceptible plants.[3][4] This disruption of mitosis prevents the formation of the spindle fibers necessary for chromosome separation during cell division, leading to a cessation of growth in young shoots and roots.[1][3]

Caption: this compound's mechanism of action workflow.

Basis of Selectivity in Legume Crops

The selectivity of this compound in legume crops is primarily attributed to differential metabolism between the crop and susceptible weed species.[4][5][6] Legumes possess robust enzymatic systems that can rapidly detoxify the this compound molecule, rendering it non-phytotoxic. In contrast, susceptible weeds lack or have significantly lower activity of these detoxification enzymes.

The primary metabolic pathways involved in this compound detoxification in tolerant plants are believed to involve:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are known to be involved in the Phase I metabolism of numerous herbicides, often through oxidation reactions that add functional groups to the herbicide molecule, making it more water-soluble and susceptible to further degradation.[1][5][7]

-

Glutathione S-Transferases (GSTs): GSTs play a crucial role in Phase II detoxification by catalyzing the conjugation of glutathione to the herbicide molecule or its metabolites.[6][8][9] This conjugation further increases water solubility and facilitates sequestration into vacuoles, effectively neutralizing the herbicide.

Caption: Differential metabolism of this compound in legumes vs. weeds.

Application Protocols for Selective Weed Control in Legumes

Registered Legume Crops

This compound is registered for pre-emergent and early post-emergent use in a variety of legume crops, including:

-

Broad beans (Vicia faba)

-

Chickpeas (Cicer arietinum)

-

Faba beans (Vicia faba)

-

Field peas (Pisum sativum)

-

Lentils (Lens culinaris)

-

Lupins (Lupinus spp.)

Spectrum of Weed Control

This compound primarily controls annual grasses and some broadleaf weeds.

Table 2: Weeds Controlled by this compound

| Weed Type | Species |

| Grasses | Annual Ryegrass (Lolium rigidum), Barley Grass (Hordeum spp.), Brome Grass (Bromus spp.), Blackgrass (Alopecurus myosuroides), Wild Oats (Avena fatua)[10] |

| Broadleaf Weeds | Chickweed (Stellaria media), Red Deadnettle (Lamium purpureum), Speedwell (Veronica spp.), Mayweed (Matricaria spp.)[3] |

Application Timing and Rates

The application of this compound is critical for its efficacy and selectivity. It is most effective when applied pre-emergence or in the early post-emergence stage of weed growth.

Table 3: Recommended Application Rates for this compound (900 g/kg WG formulation)

| Legume Crop | Soil Texture | Application Rate ( kg/ha ) | Application Timing |

| Faba Beans | Light to Medium | 1.1 - 1.7 | Pre-emergence |

| Heavy | 1.7 - 2.3 | Pre-emergence | |

| Chickpeas | Light to Medium | 1.1 - 1.7 | Pre-emergence |

| Heavy | 1.7 - 2.3 | Pre-emergence | |

| Lentils | Light to Medium | 1.1 - 1.7 | Pre-emergence |

| Heavy | 1.7 - 2.3 | Pre-emergence | |

| Field Peas | Light to Medium | 1.1 - 1.7 | Pre-emergence |

| Heavy | 1.7 - 2.3 | Pre-emergence | |

| Lupins | All | 1.1 - 2.3 | Pre-emergence |

Note: These are general recommendations. Always consult the product label for specific rates and instructions for your region and conditions.

Environmental Considerations and Soil Behavior

This compound is moderately mobile in the soil due to its high water solubility.[3] It is primarily degraded by microbial activity, and repeated use in the same field within a short period can lead to accelerated degradation, reducing its efficacy. To mitigate this, it is recommended to rotate this compound with herbicides having different modes of action and to not apply it to the same field more than once every four years.[1]

Tank Mixing and Compatibility

Tank mixing this compound with other herbicides can broaden the spectrum of weed control. However, compatibility must be carefully considered.

Table 4: Tank Mix Compatibility of this compound

| Herbicide | Compatibility | Notes |

| Simazine | Compatible | Broadens control of broadleaf weeds.[1] |

| Paraquat | Compatible | Can be used in a double-knockdown strategy.[1] |

| Clethodim | Compatible | For post-emergent control of grass weeds.[1] |

| Propyzamide | Use with caution | Some studies suggest potential for reduced efficacy or crop damage when tank-mixed. Sequential application may be preferable.[11] |

| K-salt glyphosate formulations | Incompatible | Do not tank mix.[1] |

Synergistic and Antagonistic Effects:

-

Synergism: The combination of this compound with certain broadleaf herbicides can provide a wider spectrum of weed control than either product applied alone.

-

Antagonism: Tank mixing this compound with propyzamide has shown antagonistic effects in some trials, resulting in poorer weed control than propyzamide alone.[11] The exact mechanism for this antagonism is not fully understood but may involve altered uptake or translocation of one or both active ingredients.

Impact on Legume Nodulation and Nitrogen Fixation

While this compound is generally selective in legumes, high application rates or certain environmental conditions can potentially impact nodulation and nitrogen fixation.

Protocol for Assessing the Impact on Nodulation and Nitrogenase Activity

This protocol outlines a method to evaluate the effects of this compound on the symbiotic relationship between legumes and rhizobia.

1. Experimental Design:

- Establish a pot-based experiment with the legume species of interest.

- Treatments should include an untreated control, the recommended application rate of this compound, and 2x and 4x the recommended rate to assess dose-response effects.

- Ensure proper inoculation of seeds with the appropriate rhizobia strain.

2. Nodule Assessment (4-6 weeks after emergence):

- Carefully excavate the root systems of several plants from each treatment group.

- Gently wash the roots to remove soil.

- Count the number of nodules per plant.

- Assess nodule health (color, size, and attachment to the root). Healthy, active nodules are typically pink or reddish internally due to the presence of leghemoglobin.

3. Nitrogenase Activity Assay (Acetylene Reduction Assay):

- Excise the root systems with intact nodules.

- Place the roots in airtight containers of a known volume.

- Inject a known volume of acetylene into the container (typically 10% of the container volume).

- Incubate at a constant temperature (e.g., 25°C) for a specific period (e.g., 1-2 hours).

- After incubation, take a gas sample from the headspace of the container.

- Analyze the gas sample for ethylene production using a gas chromatograph. The rate of ethylene production is an indirect measure of nitrogenase activity.[12]

Start [label="Pot Experiment Setup", shape=ellipse, fillcolor="#FBBC05"];

Treatments [label="this compound Application\n(Control, 1x, 2x, 4x rates)"];

Nodule_Assessment [label="Nodule Assessment\n(Number, Health)"];

ARA [label="Acetylene Reduction Assay\n(Nitrogenase Activity)"];

Data_Analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Treatments;

Treatments -> Nodule_Assessment;

Treatments -> ARA;

Nodule_Assessment -> Data_Analysis;

ARA -> Data_Analysis;

}

Sources

- 1. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pomais.com [pomais.com]

- 3. This compound (Ref: RP 11561) [sitem.herts.ac.uk]

- 4. grdc.com.au [grdc.com.au]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Glutathione S-Transferase PtGSTF1 Improves Biomass Production and Salt Tolerance through Regulating Xylem Cell Proliferation, Ion Homeostasis and Reactive Oxygen Species Scavenging in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. weedsmart.org.au [weedsmart.org.au]

- 11. saskpulse.com [saskpulse.com]

- 12. taylorfrancis.com [taylorfrancis.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Enhanced Microbial Degradation of Carbetamide in Soil

Welcome to the technical support center dedicated to addressing the challenges of enhanced microbial degradation of the herbicide Carbetamide in soil environments. This guide is designed for researchers, scientists, and professionals in drug development and agriculture who are conducting experiments with this compound and encountering issues related to its efficacy and persistence. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and mitigate these issues.

Introduction to Enhanced Microbial Degradation of this compound

This compound is a selective herbicide widely used for the control of grass weeds. However, its repeated application can lead to a phenomenon known as enhanced microbial degradation. This occurs when soil microorganisms adapt to using this compound as a carbon and energy source, leading to a rapid breakdown of the herbicide upon subsequent applications. This accelerated degradation can significantly reduce the herbicide's half-life and, consequently, its weed control efficacy. Understanding the mechanisms behind this process and the factors that influence it is crucial for developing effective strategies to maintain the performance of this compound.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound degradation in soil.

Problem 1: Inconsistent or Rapid Loss of this compound Efficacy in Field or Greenhouse Trials

-

Question: My experiments are showing a dramatic decrease in the effectiveness of this compound in soil with a history of its application. What could be the cause and how can I confirm it?

-

Answer: This is a classic symptom of enhanced microbial degradation. The soil microbial community has likely adapted to metabolize this compound, leading to its rapid inactivation. To confirm this, you will need to conduct a soil incubation study to compare the degradation rate in soil with a history of this compound use versus a control soil with no prior exposure.

-

Experimental Protocol: Assessing Enhanced Degradation via Soil Incubation

-

Soil Collection:

-

Collect soil samples from the top 10-15 cm of the problematic field ("history soil").

-

Collect control soil samples from an adjacent area with no history of this compound or other carbamate herbicide application ("control soil"). Ensure the soil type is as similar as possible.

-

Transport the soils to the laboratory in cooled containers and store at 4°C to maintain microbial viability. Process the soils within a week of collection.[1]

-

-

Soil Preparation:

-

Sieve the soils (2 mm mesh) to remove stones and large organic debris.

-

Adjust the moisture content of both the history and control soils to 50-60% of their water-holding capacity. This is generally optimal for microbial activity.[2]

-

-

Incubation Setup:

-

Weigh equivalent amounts of the prepared history and control soils (e.g., 100g) into separate incubation vessels (e.g., glass jars or flasks). Prepare at least three replicates for each soil type and for each sampling time point.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water, if soluble enough, or a minimal amount of acetone followed by water).

-

Fortify the soils with this compound to achieve a desired concentration (e.g., a field-relevant application rate). Ensure even distribution by thorough mixing.

-

Include a set of control samples for each soil type that are not treated with this compound to monitor background microbial activity if desired.

-

Loosely cap the vessels to allow for gas exchange while minimizing moisture loss.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).[1]

-

-

Sampling and Analysis:

-

Collect soil subsamples from each replicate vessel at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

Extract this compound from the soil samples using an appropriate solvent (e.g., acetone or dichloromethane).[3]

-

Analyze the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Plot the concentration of this compound over time for both the history and control soils. A significantly faster decline in this compound concentration in the history soil is strong evidence of enhanced microbial degradation.

-

-

-

Problem 2: Difficulty in Replicating Degradation Rates Across Experiments

-

Question: I am observing high variability in this compound degradation rates between different batches of the same soil. What factors could be contributing to this?

-

Answer: Several factors can influence the rate of microbial degradation, leading to variability in experimental results. It is crucial to standardize your experimental conditions as much as possible.

-

Key Factors to Control:

-

Soil Moisture: Microbial activity is highly dependent on soil moisture. Ensure that the water content is consistent across all your experimental units. Dry conditions can halt microbial degradation, while waterlogged (anaerobic) conditions can favor different microbial populations and degradation pathways.[4]

-

Temperature: Microbial metabolism is temperature-sensitive. Incubate your samples at a constant and controlled temperature. Higher temperatures, within an optimal range (typically 20-30°C), generally increase the rate of degradation.[2]

-

Soil pH: Soil pH affects both the availability of the herbicide and the activity of microbial populations. While this compound's properties are not as pH-dependent as some other herbicides, extreme pH values can inhibit the growth of degrading microorganisms.[5]

-

Organic Matter Content: The addition of organic amendments can sometimes stimulate microbial activity and co-metabolism of herbicides.[6][7] However, the type and amount of organic matter can influence which microbial communities are favored. Be consistent with the source and handling of your soil to minimize variations in organic matter.

-

Soil Storage: Prolonged or improper storage of soil samples can alter the microbial community. It is best to use fresh soil samples whenever possible. If storage is necessary, keep the soil at 4°C and for a limited time.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in soil?

A1: The initial and rate-limiting step in the microbial degradation of this compound, a carbamate herbicide, is the hydrolysis of the carbamate linkage. This reaction is catalyzed by a class of enzymes known as carboxyl ester hydrolases (EC 3.1.1).[8] These enzymes break down the this compound molecule, rendering it inactive as a herbicide. While the specific genes and a complete, detailed metabolic pathway for this compound are not extensively documented in publicly available literature, the general pathway for carbamate degradation is well-understood to begin with this enzymatic hydrolysis.

Q2: How can I manage enhanced microbial degradation of this compound in the field?

A2: The most effective strategy for managing enhanced microbial degradation is to reduce the selection pressure on the soil microbial population that degrades this compound. This can be achieved through:

-

Herbicide Rotation: Avoid the continuous use of this compound in the same field. Rotate with herbicides that have a different mode of action and, crucially, are degraded by different microbial pathways. Propyzamide is a recommended rotational partner as it is degraded by a different set of microbes.[8] Other pre-emergent herbicides for use in pulse crops include trifluralin, simazine, and pyroxasulfone.[8]

-

Limiting Application Frequency: It is recommended to apply this compound to the same field no more than once every four years.[8] This fallow period allows the specialized microbial population that degrades this compound to decline.

-

Tank Mixing: While primarily a strategy for managing herbicide resistance in weeds, tank mixing this compound with other herbicides with different modes of action can be part of an integrated weed management program that reduces reliance on any single active ingredient.

Q3: Are there any soil amendments I can use to slow down this compound degradation?

A3: The use of soil amendments to specifically inhibit this compound degradation is not a well-established practice. However, some amendments can influence microbial activity in general. For instance, the addition of certain types of organic matter can stimulate overall microbial populations, which could potentially enhance the degradation of some herbicides through co-metabolism.[7] Conversely, amendments like biochar can increase the sorption of herbicides to soil particles, which may reduce their bioavailability for microbial degradation, but this has not been specifically quantified for this compound.[9][10] Further research is needed to identify specific amendments that can effectively and predictably slow the enhanced degradation of this compound.

Q4: How do soil properties like pH, temperature, and moisture affect the half-life of this compound?

A4: While specific quantitative data correlating the half-life of this compound to a range of soil conditions is limited in the available literature, the general principles of herbicide degradation apply:

-

Temperature: Higher soil temperatures generally lead to a shorter half-life due to increased microbial and enzymatic activity, up to an optimal temperature.

-

Moisture: Adequate soil moisture is essential for microbial activity. The half-life of this compound will be shorter in moist soils compared to dry soils.

-

pH: Soil pH can influence the composition and activity of the microbial community. While the direct effect on this compound's chemical stability might be minimal within typical soil pH ranges, pH can indirectly affect its degradation rate by influencing the microbes responsible for its breakdown.

A summary of these effects is presented in the table below.

| Soil Parameter | Effect on Microbial Activity | Expected Impact on this compound Half-life |

| Temperature | Increases with temperature to an optimum | Decreases with increasing temperature |

| Moisture | Optimal at 50-80% of field capacity | Shorter in moist soils, longer in dry soils |

| pH | Influences microbial community composition | Can be affected by extremes in pH |

| Organic Matter | Can stimulate microbial populations | Can decrease due to co-metabolism |

Q5: What are the key steps in the microbial degradation pathway of this compound?

A5: The detailed microbial degradation pathway of this compound is not fully elucidated in the available scientific literature. However, based on its chemical structure as a carbamate, the initial and most critical step is the hydrolysis of the ester linkage by carboxyl ester hydrolase enzymes. This initial cleavage would likely result in the formation of aniline, ethanol, and carbon dioxide, or related intermediate compounds, which are then further metabolized by other soil microorganisms.

Visualizations

Diagram 1: Conceptual Workflow for Investigating Enhanced this compound Degradation

Caption: Workflow for diagnosing enhanced microbial degradation of this compound.

Diagram 2: Generalized Microbial Degradation Pathway of Carbamate Herbicides

Sources

- 1. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. grdc.com.au [grdc.com.au]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. mdpi.com [mdpi.com]

- 7. DSpace [dr.lib.iastate.edu]

- 8. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crop rotation and replant considerations with herbicides - MSU Extension [canr.msu.edu]

- 10. wmgroup.org.au [wmgroup.org.au]

Technical Support Center: Carbetamide Application & Efficacy Optimization

Status: Operational Ticket ID: OPT-CARB-001 Subject: Maximizing Efficacy via Chronological & Environmental Precision Assigned Specialist: Senior Application Scientist, Bio-Kinetics Division

Executive Summary & Mechanism of Action

The Core Challenge: Carbetamide (HRAC Group 23/K2) is a carbamate herbicide that functions as a mitotic inhibitor.[1] Unlike systemic post-emergence herbicides that rely on foliar translocation, this compound is primarily root-absorbed and soil-acting. Its efficacy is strictly governed by the rate of microtubule turnover in the target weed and the persistence of the molecule in the soil matrix.